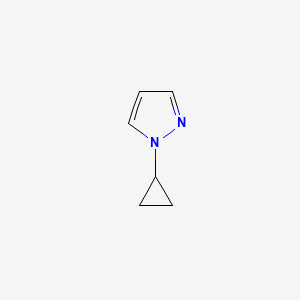

1-Cyclopropyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-4-7-8(5-1)6-2-3-6/h1,4-6H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLZMOUAZWHRFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680238 | |

| Record name | 1-Cyclopropyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1151814-36-6 | |

| Record name | 1-Cyclopropyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Cyclopropyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic protocols for obtaining 1-cyclopropyl-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and drug development. This document details two core synthetic strategies: the direct N-cyclopropylation of pyrazole and the classic Knorr pyrazole synthesis utilizing cyclopropylhydrazine. Each method is presented with detailed experimental protocols, quantitative data, and visual aids to facilitate understanding and replication in a laboratory setting.

Core Synthetic Strategies

The synthesis of this compound can be approached through two principal pathways. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.

-

N-Cyclopropylation of Pyrazole: This direct approach involves the formation of a nitrogen-carbon bond between the pyrazole ring and a cyclopropyl group. This is typically achieved by reacting pyrazole with a suitable cyclopropylating agent, such as a cyclopropyl halide, in the presence of a base.

-

Knorr Pyrazole Synthesis from Cyclopropylhydrazine: This classical and highly versatile method involves the condensation of cyclopropylhydrazine with a 1,3-dicarbonyl compound or a synthetic equivalent. The reaction proceeds via a cyclization and dehydration sequence to form the aromatic pyrazole ring.

Experimental Protocols

Protocol 1: N-Cyclopropylation of Pyrazole with Cyclopropyl Bromide

This protocol details the direct N-alkylation of pyrazole using cyclopropyl bromide. The reaction is carried out under basic conditions to deprotonate the pyrazole, facilitating its nucleophilic attack on the cyclopropyl halide.

Experimental Workflow:

Figure 1: Workflow for the N-Cyclopropylation of Pyrazole.

Detailed Methodology:

-

Reaction Setup: To a solution of pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

N-Cyclopropylation: Add cyclopropyl bromide (1.5 eq) to the mixture.

-

Heat the reaction to 70 °C and maintain for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to afford this compound.

Protocol 2: Knorr Pyrazole Synthesis with Cyclopropylhydrazine

This protocol employs the well-established Knorr synthesis, reacting cyclopropylhydrazine with 1,1,3,3-tetraethoxypropane, a stable precursor to malondialdehyde.

Reaction Pathway:

Figure 2: Knorr Synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask, combine cyclopropylhydrazine hydrochloride (1.0 eq) and 1,1,3,3-tetraethoxypropane (1.1 eq) in ethanol.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid, to the mixture.

-

Cyclocondensation: Heat the reaction mixture to reflux (approximately 80 °C) for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable base, such as sodium bicarbonate solution.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with a suitable organic solvent, such as dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Protocol 1: N-Cyclopropylation | Protocol 2: Knorr Synthesis |

| Typical Yield | 50-65% | 60-75% |

| Purity (Post-Chromatography) | >98% | >98% |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.55 (d, J=1.8 Hz, 1H), 7.48 (d, J=2.4 Hz, 1H), 6.25 (t, J=2.1 Hz, 1H), 3.60-3.52 (m, 1H), 1.15-1.08 (m, 2H), 0.95-0.88 (m, 2H) | 7.55 (d, J=1.8 Hz, 1H), 7.48 (d, J=2.4 Hz, 1H), 6.25 (t, J=2.1 Hz, 1H), 3.60-3.52 (m, 1H), 1.15-1.08 (m, 2H), 0.95-0.88 (m, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 139.8, 128.5, 105.7, 34.5, 7.2 | 139.8, 128.5, 105.7, 34.5, 7.2 |

| Mass Spectrometry (ESI-MS) | m/z 109.07 [M+H]⁺ | m/z 109.07 [M+H]⁺ |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Conclusion

This guide provides detailed and actionable protocols for the synthesis of this compound. Both the direct N-cyclopropylation and the Knorr synthesis are robust methods capable of producing the target compound in good yields and high purity. The choice between these methods will likely be dictated by the availability and cost of the respective starting materials, cyclopropyl bromide and cyclopropylhydrazine. The provided data and visualizations are intended to support researchers in the successful synthesis and characterization of this important building block for pharmaceutical and materials science applications.

An In-depth Technical Guide to the Synthesis of 1-Cyclopropyl-1H-pyrazole from Hydrazine Precursors

Abstract: The 1-cyclopropyl-1H-pyrazole scaffold is a privileged structural motif in modern medicinal chemistry and agrochemicals, valued for its unique conformational properties and metabolic stability. This technical guide provides a comprehensive overview of a robust and scalable two-stage synthetic pathway to this compound, commencing from readily available starting materials. The synthesis involves the initial preparation of a key cyclopropylhydrazine intermediate, followed by a classical Knorr-type cyclocondensation to construct the pyrazole heterocycle. This document furnishes detailed experimental protocols, quantitative data summaries, and logical workflow diagrams to facilitate practical application by researchers in drug discovery and process development.

Introduction

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms that feature prominently in a multitude of biologically active compounds.[1][2] The incorporation of a cyclopropyl group at the N-1 position often enhances metabolic stability, improves binding affinity, and modulates the physicochemical properties of drug candidates. Consequently, this compound is a critical building block for synthesizing advanced pharmaceutical intermediates and active ingredients.[3] This guide details an efficient, two-stage synthetic approach that is amenable to laboratory and potential scale-up operations.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages, designed for clarity and modularity.

-

Stage 1: Synthesis of the Key Intermediate, Cyclopropylhydrazine. This stage focuses on the preparation of cyclopropylhydrazine, typically isolated as its more stable hydrochloride salt, from cyclopropylamine.

-

Stage 2: Pyrazole Ring Formation via Cyclocondensation. This stage involves the reaction of the cyclopropylhydrazine intermediate with a suitable three-carbon (C3) synthon, such as a malondialdehyde equivalent, to form the final this compound product.

Caption: Overall two-stage synthetic pathway.

Stage 1: Synthesis of Cyclopropylhydrazine Hydrochloride

A modern and efficient method for preparing cyclopropylhydrazine hydrochloride involves the reaction of cyclopropylamine with a protected hydroxylamine derivative, followed by deprotection. This avoids the direct handling of highly toxic and unstable hydrazine. A patented method utilizes an N-Boc protected O-tosyl hydroxylamine derivative.[3]

Experimental Protocol: Synthesis of Cyclopropylhydrazine Hydrochloride

This protocol is based on the methodology described in patent CN105503647A.[3]

Step 1: N-Boc-N-cyclopropylhydrazine Synthesis

-

To a stirred solution of cyclopropylamine (1.0 eq) and N-methylmorpholine (1.2 eq) in a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran) at 0-5 °C, add a solution of N-Boc-O-tosyl hydroxylamine (1.1 eq) in the same solvent dropwise.

-

Allow the reaction mixture to slowly warm to room temperature (approx. 20 °C) and stir for 4-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, N-Boc-N-cyclopropylhydrazine, which can be used in the next step without further purification.

Step 2: Deprotection to Cyclopropylhydrazine Hydrochloride

-

Dissolve the crude N-Boc-N-cyclopropylhydrazine from the previous step in a minimal amount of an alcohol solvent (e.g., methanol or ethanol).

-

Add an aqueous solution of hydrogen chloride (e.g., 3M HCl, 2.0-3.0 eq) to the solution.

-

Stir the mixture at a temperature between 20-50 °C until the deprotection is complete (typically 2-4 hours, monitor by TLC).

-

Concentrate the reaction solution under reduced pressure to remove the solvent.

-

Recrystallize the resulting solid from methanol or ethanol to obtain pure cyclopropylhydrazine hydrochloride as a white crystalline solid.

Data Presentation: Stage 1

| Parameter | Value / Observation | Reference |

| Starting Materials | Cyclopropylamine, N-Boc-O-tosyl hydroxylamine | [3] |

| Solvent (Step 1) | Dichloromethane, THF | [3] |

| Base (Step 1) | N-Methylmorpholine | [3] |

| Reaction Time (Step 1) | 4 - 18 hours | [3] |

| Deprotection Agent | Aqueous Hydrogen Chloride | [3] |

| Recrystallization | Methanol or Ethanol | [3] |

| Typical Overall Yield | >85% (Reported as high in patent literature) | [3] |

| Final Product Form | White crystalline solid | [3] |

Workflow Visualization: Stage 1

Caption: Experimental workflow for Stage 1 synthesis.

Stage 2: Synthesis of this compound

The formation of the pyrazole ring is achieved via the Knorr pyrazole synthesis, a robust cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent.[1][4] To synthesize the parent (unsubstituted) this compound, a malondialdehyde equivalent is required. Malondialdehyde itself is unstable, so its acetals, such as 1,1,3,3-tetraethoxypropane or malonaldehyde bis(dimethyl acetal), are commonly used. These acetals hydrolyze in situ under acidic conditions to generate the reactive 1,3-dicarbonyl species.

Experimental Protocol: Synthesis of this compound

This is a representative protocol adapted from general procedures for pyrazole synthesis.

-

Combine cyclopropylhydrazine hydrochloride (1.0 eq) and 1,1,3,3-tetraethoxypropane (1.05 eq) in a solvent mixture, such as water and ethanol.

-

Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid) to maintain a pH between 1 and 4. The acid facilitates both the in situ hydrolysis of the acetal to malondialdehyde and catalyzes the condensation.

-

Heat the reaction mixture to reflux (typically 60-80 °C) for 2-6 hours.

-

Monitor the reaction for the consumption of starting materials by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by adding a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a liquid.

Data Presentation: Stage 2

| Parameter | Value / Observation | Reference |

| Hydrazine Source | Cyclopropylhydrazine Hydrochloride | - |

| C3-Synthon | 1,1,3,3-Tetraethoxypropane | [5] |

| Solvent | Ethanol / Water | [5] |

| Catalyst | HCl or H₂SO₄ | - |

| Reaction Temperature | 60 - 80 °C (Reflux) | - |

| Reaction Time | 2 - 6 hours | - |

| Workup | Neutralization, Extraction | - |

| Purification | Vacuum Distillation or Column Chromatography | - |

| Typical Yield | 70 - 90% (Expected for this reaction type) | [1][4] |

Reaction Mechanism Visualization

Caption: Simplified mechanism for pyrazole formation.

Conclusion

The synthesis of this compound can be reliably achieved through a two-stage process beginning with cyclopropylamine. The initial formation of cyclopropylhydrazine hydrochloride provides a stable and handleable intermediate, which is then subjected to a Knorr-type cyclocondensation with a malondialdehyde equivalent. The methodologies presented are based on established and scalable chemical transformations, offering a clear and practical pathway for researchers requiring access to this valuable heterocyclic building block. Careful control of reaction conditions, particularly pH during the cyclocondensation step, is crucial for achieving high yields and purity.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 1-Cyclopropyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-Cyclopropyl-1H-pyrazole. Due to the limited availability of experimentally-derived spectra in publicly accessible databases, this document focuses on predicted spectroscopic data obtained from computational methods. These predictions are valuable tools for the identification and characterization of this molecule in research and development settings. The guide also includes detailed, representative experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are broadly applicable to this class of compounds.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for this compound. This data is generated using advanced computational software such as ChemDraw® and ACD/Labs Percepta, which employ established algorithms and extensive databases to estimate spectral properties.[1][2][3][4]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.6 | d | 1H | H-5 (Pyrazole ring) |

| ~7.4 - 7.5 | d | 1H | H-3 (Pyrazole ring) |

| ~6.2 - 6.3 | t | 1H | H-4 (Pyrazole ring) |

| ~3.6 - 3.7 | m | 1H | CH (Cyclopropyl) |

| ~1.0 - 1.2 | m | 2H | CH₂ (Cyclopropyl) |

| ~0.8 - 1.0 | m | 2H | CH₂ (Cyclopropyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| ~139 | C-5 (Pyrazole ring) |

| ~129 | C-3 (Pyrazole ring) |

| ~106 | C-4 (Pyrazole ring) |

| ~34 | CH (Cyclopropyl) |

| ~7 | CH₂ (Cyclopropyl) |

Table 3: Predicted Significant IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretch (Aromatic/Cyclopropyl) |

| ~2950 - 2850 | Medium | C-H stretch (Cyclopropyl) |

| ~1550 - 1450 | Medium-Strong | C=N, C=C stretch (Pyrazole ring) |

| ~1450 - 1350 | Medium | CH₂ bend (Cyclopropyl) |

| ~1050 - 1000 | Medium | C-N stretch |

| Below 1000 | Medium-Weak | Ring bending/deformation |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Relative Intensity | Possible Fragment |

| 108 | High | [M]⁺ (Molecular Ion) |

| 81 | Medium | [M - HCN]⁺ |

| 67 | Medium-High | [M - C₃H₅]⁺ (Loss of cyclopropyl) |

| 54 | Medium | [C₃H₄N]⁺ |

| 41 | High | [C₃H₅]⁺ (Cyclopropyl cation) |

Experimental Protocols

The following are detailed, representative methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum with the following typical parameters:

-

Pulse program: zg30

-

Number of scans: 16-32

-

Relaxation delay (d1): 1.0 s

-

Acquisition time (aq): ~3-4 s

-

Spectral width (sw): ~16 ppm

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30) with the following typical parameters:

-

Number of scans: 1024-4096 (or more, depending on sample concentration)

-

Relaxation delay (d1): 2.0 s

-

Acquisition time (aq): ~1-2 s

-

Spectral width (sw): ~240 ppm

-

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of neat liquid this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the characteristic vibrations of the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

GC Separation (if using GC-MS):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program to separate the compound from any impurities and the solvent. A typical program might start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

-

-

MS Analysis:

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 35-300).

-

-

Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a small organic molecule like this compound.

Caption: A flowchart of the general experimental workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to the Chemical Properties of 1-Cyclopropyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-1H-pyrazole is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural motif, combining the aromaticity of the pyrazole ring with the strained three-membered ring of the cyclopropyl group, imparts distinct chemical properties and biological activities. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical characteristics, spectroscopic data, reactivity, and synthesis. Furthermore, it delves into the role of its derivatives as inhibitors of the c-Met signaling pathway, a critical target in cancer therapy.

Chemical and Physical Properties

While specific experimental data for the parent this compound is not abundantly available in the public domain, data for its derivatives and related compounds can provide valuable insights. The physical properties of pyrazole and its substituted analogs are influenced by factors such as intermolecular hydrogen bonding and the nature of the substituents.

Table 1: Physical and Chemical Properties of this compound and Related Derivatives

| Property | This compound (Predicted/Inferred) | 4-Bromo-1-cyclopropyl-1H-pyrazole | 3-Amino-5-cyclopropyl-1H-pyrazole[1] |

| Molecular Formula | C₆H₈N₂ | C₆H₇BrN₂ | C₆H₉N₃ |

| Molecular Weight | 108.14 g/mol | 187.04 g/mol | 123.16 g/mol [1] |

| Appearance | Colorless liquid (inferred) | Liquid | Liquid[1] |

| Boiling Point | Not available | 258.6 ± 13.0 °C at 760 mmHg | Not available |

| Density | Not available | Not available | 1.159 g/mL at 25 °C[1] |

| Refractive Index | Not available | Not available | n20/D 1.566[1] |

| CAS Number | 100114-57-6 (for 3-cyclopropyl-1H-pyrazole)[2] | 1151802-23-1 | 175137-46-9[1] |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the pyrazole ring protons and the cyclopropyl group protons. The protons on the pyrazole ring (at positions 3, 4, and 5) will appear in the aromatic region, with their chemical shifts influenced by the electronic environment. The cyclopropyl protons will exhibit a complex multiplet pattern in the upfield region due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals corresponding to the three carbons of the pyrazole ring and the three carbons of the cyclopropyl group. The chemical shifts of the pyrazole carbons will be in the aromatic region, while the cyclopropyl carbons will appear at significantly higher field.

Mass Spectrometry: The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of small molecules such as HCN and N₂, characteristic of the pyrazole ring, as well as fragmentation of the cyclopropyl group.[3]

Reactivity and Chemical Transformations

The reactivity of the this compound core is dictated by the electronic nature of the pyrazole ring and the presence of the cyclopropyl substituent.

Electrophilic Aromatic Substitution: The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The position of substitution is influenced by the directing effects of the nitrogen atoms and the cyclopropyl group. Generally, electrophilic attack on the pyrazole ring occurs preferentially at the C4 position. Common electrophilic substitution reactions include nitration, halogenation, and acylation.

Reactions at the Nitrogen Atoms: The pyrazole ring contains two nitrogen atoms, one of which is a pyrrole-like nitrogen (N1) and the other a pyridine-like nitrogen (N2). The N1 position is the site of attachment for the cyclopropyl group. The N2 nitrogen is basic and can be protonated or alkylated.

Reactivity of the Cyclopropyl Group: The cyclopropyl group can also participate in chemical reactions, although the strained ring is generally stable under many conditions. Reactions involving the opening of the cyclopropyl ring typically require harsh conditions or specific catalytic systems.

Experimental Protocols

Synthesis of this compound Derivatives

Example Protocol: Synthesis of 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole [5]

This synthesis illustrates a method to introduce a functional group at the 4-position of the 1-cyclopropyl-pyrazole core, which is a valuable intermediate for further chemical modifications.

Step 1: Preparation of 1-Cyclopropyl-4-iodo-1H-pyrazole (Precursor)

A detailed protocol for this precursor is not provided in the search results, but it would likely involve the direct iodination of this compound or a cyclization reaction that incorporates the iodine atom.

Step 2: Borylation of 1-Cyclopropyl-4-iodo-1H-pyrazole [5]

-

Materials:

-

1-Cyclopropyl-4-iodo-1H-pyrazole

-

Anhydrous Tetrahydrofuran (THF)

-

Isopropylmagnesium chloride solution (2.0 M in THF)

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

50% saturated aqueous NH₄Cl

-

Ethyl acetate (EtOAc)

-

Saturated aqueous NaCl

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

-

Heptane

-

-

Procedure:

-

Dissolve 1-cyclopropyl-4-iodo-1H-pyrazole (1.0 eq) in anhydrous THF in a dry flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add isopropylmagnesium chloride solution (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 45 minutes.

-

Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 eq) and allow the reaction mixture to warm to room temperature over 1 hour.

-

Quench the reaction with 50% saturated aqueous NH₄Cl.

-

Extract the aqueous layer with EtOAc.

-

Combine the organic phases, wash with saturated aqueous NaCl, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of 20-50% EtOAc in heptane to afford 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a colorless viscous oil.

-

Role in Drug Development: Inhibition of the c-Met Signaling Pathway

Derivatives of this compound have emerged as promising candidates in drug discovery, particularly as inhibitors of the c-Met tyrosine kinase.[5] The c-Met receptor and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of various cancers.

The c-Met Signaling Pathway

The binding of HGF to the c-Met receptor triggers a cascade of intracellular signaling events. This pathway is a key driver of tumorigenesis and metastasis.

Caption: The HGF/c-Met signaling pathway and its inhibition by this compound derivatives.

Experimental Workflow for Screening c-Met Inhibitors

The identification and validation of this compound derivatives as c-Met inhibitors involve a structured experimental workflow.

Caption: A typical experimental workflow for the discovery and development of c-Met inhibitors.

Conclusion

This compound represents a valuable scaffold in modern chemistry. Its unique combination of a pyrazole ring and a cyclopropyl group provides a platform for the development of novel compounds with diverse applications. The exploration of its derivatives as c-Met inhibitors highlights the significant potential of this chemical entity in the field of oncology drug discovery. Further research into the synthesis, reactivity, and biological activity of this compound and its analogs is warranted to fully unlock its therapeutic and technological potential.

References

- 1. 3-Amino-5-cyclopropyl-1H-pyrazole 175137-46-9 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 5. 1-Cyclopropyl-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1151802-22-0 [chemicalbook.com]

Technical Guide: Physicochemical Properties of 1-Cyclopropyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an overview of the anticipated solubility and stability of 1-Cyclopropyl-1H-pyrazole based on the known properties of the pyrazole scaffold and its derivatives. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on providing a framework for its characterization. It includes general experimental protocols for determining solubility and stability, along with illustrative workflows. This guide is intended to support researchers and drug development professionals in the evaluation and handling of this compound.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a cyclopropyl group at the 1-position. The pyrazole moiety is a common scaffold in medicinal chemistry, known for its diverse biological activities. The introduction of a cyclopropyl group can influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. A thorough understanding of its solubility and stability is crucial for its application in drug discovery and development.

Solubility Profile

Table 1: Predicted Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous | ||

| Water | Low | The parent pyrazole has limited water solubility[1], and the addition of a lipophilic cyclopropyl group is expected to decrease it further. |

| Buffered Solutions | pH-dependent | Pyrazoles are weakly basic and can form salts with strong acids, potentially increasing solubility in acidic media.[2] |

| Organic | ||

| Polar Protic | ||

| Methanol, Ethanol | High | Pyrazole is soluble in these solvents[1]; the cyclopropyl group is unlikely to significantly reduce this solubility. |

| Polar Aprotic | ||

| DMSO, DMF | High | These are strong solubilizing agents for a wide range of organic molecules. |

| Nonpolar | ||

| Toluene, Hexane | Moderate to High | The increased lipophilicity from the cyclopropyl group should enhance solubility in nonpolar solvents. |

Experimental Protocol for Solubility Determination

A general method for determining the solubility of an organic compound involves the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol, acetonitrile, DMSO)

-

Vials with screw caps

-

Shaker or rotator at a controlled temperature

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to let undissolved solids settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis method.

-

Calculate the solubility in mg/mL or mol/L.

Stability Profile

The stability of a compound is critical for its storage, formulation, and in vivo performance. Pyrazole rings are generally stable to oxidation but can be susceptible to degradation under certain hydrolytic (pH) and photolytic conditions.

Table 2: Predicted Stability of this compound

| Condition | Predicted Stability | Rationale |

| Hydrolytic | ||

| Acidic (e.g., pH 1-3) | Potentially unstable | While the pyrazole ring is relatively stable, extreme pH and elevated temperatures could lead to degradation. |

| Neutral (e.g., pH 7) | Likely stable | Most organic compounds exhibit good stability at neutral pH. |

| Basic (e.g., pH 9-12) | Potentially unstable | Strong basic conditions, especially at elevated temperatures, can promote hydrolysis. |

| Oxidative | ||

| (e.g., H₂O₂) | Likely stable | The pyrazole ring is generally resistant to oxidation.[2] |

| Photolytic | ||

| (e.g., UV/Vis light) | Potentially unstable | Aromatic heterocyclic compounds can be susceptible to photodegradation. |

| Thermal | ||

| (e.g., elevated temperature) | Likely stable | The stability will depend on the melting point and decomposition temperature, which are not currently available. |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water (HPLC grade)

-

Methanol or acetonitrile (HPLC grade)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at a specified temperature (e.g., 60 °C) for a set period.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at a specified temperature (e.g., 60 °C) for a set period.

-

Neutral Hydrolysis: Dissolve the compound in water and heat at a specified temperature (e.g., 60 °C) for a set period.

-

Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature for a set period.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at a specified temperature (e.g., 80 °C) for a set period.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

At appropriate time points, withdraw samples, neutralize them if necessary, and dilute them with a suitable mobile phase.

-

Analyze the samples by a stability-indicating HPLC method to separate the parent compound from any degradation products. The use of a PDA or MS detector can help in the identification of degradants.

Conclusion

While specific quantitative data for the solubility and stability of this compound are not widely published, this guide provides a framework for its characterization based on the known properties of the pyrazole class of compounds. The provided experimental protocols offer a starting point for researchers to determine the precise physicochemical properties of this molecule. Such data is indispensable for the rational design of formulations and for predicting the compound's behavior in biological systems. It is recommended that these experimental evaluations be conducted to generate the specific data required for any drug development program involving this compound.

References

The Genesis and Advancement of Cyclopropyl Pyrazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl pyrazole scaffold has emerged as a privileged motif in modern medicinal and agricultural chemistry. The unique conformational constraints and electronic properties imparted by the cyclopropyl ring, combined with the versatile nature of the pyrazole core, have led to the discovery of numerous potent and selective bioactive molecules. This in-depth technical guide explores the discovery and historical development of cyclopropyl pyrazoles, detailing their synthesis, biological activities, and mechanisms of action. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are provided. Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide a clear visual representation of complex concepts.

Introduction: The Rise of a Privileged Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has been a cornerstone of heterocyclic chemistry since its first synthesis by Ludwig Knorr in 1883.[1][2] Pyrazole derivatives have a rich history of application in pharmaceuticals and agrochemicals, with well-known examples including the anti-inflammatory drug celecoxib and the broad-spectrum insecticide fipronil.[3][4]

The introduction of a cyclopropyl group into organic molecules became a significant strategy in drug discovery around the 1960s.[5] This small, strained ring system is not merely a passive linker but an active contributor to a molecule's pharmacodynamic and pharmacokinetic properties. The cyclopropyl moiety can enhance potency, improve metabolic stability, reduce off-target effects, and increase brain permeability.[5] Its rigid nature can also lock a molecule into a bioactive conformation, favoring binding to its biological target.[5] The fusion of these two key pharmacophores—the pyrazole and the cyclopropyl group—has given rise to a vast and valuable class of compounds with diverse biological activities.

Historical Development

While the synthesis of pyrazoles dates back to the late 19th century, the specific advent of cyclopropyl pyrazoles is a more recent development driven by the strategic incorporation of the cyclopropyl group in medicinal chemistry.

Early Pyrazole Synthesis: The foundational method for pyrazole synthesis, the Knorr pyrazole synthesis, involves the condensation of a β-diketone with a hydrazine.[1][6] This and other early methods laid the groundwork for the creation of a diverse library of pyrazole-containing compounds.

The Cyclopropyl Moiety in Drug Design: The 1960s saw the deliberate use of the cyclopropyl group to modulate the biological activity of pharmaceuticals.[5] Its unique electronic nature, resembling that of a double bond in some respects, and its conformational rigidity made it an attractive substituent for medicinal chemists seeking to optimize drug candidates.

Emergence of Cyclopropyl Pyrazoles: The convergence of these two fields—pyrazole chemistry and the medicinal chemistry of cyclopropanes—led to the exploration of cyclopropyl-substituted pyrazoles. While a singular "discovery" paper for the first cyclopropyl pyrazole is not readily apparent in the historical literature, their development can be traced through patent literature and publications in the latter half of the 20th century, particularly in the agrochemical and pharmaceutical sectors. For instance, the development of pyrazoline insecticides by Philips Duphar in the 1970s, which act as sodium channel blockers, represents an early exploration of related structures, although these were not commercialized due to persistence issues.[7] The subsequent discovery of highly potent phenylpyrazole insecticides like fipronil, which feature a different mode of action, solidified the importance of pyrazole-based compounds in pest control.[8] In the pharmaceutical realm, the drive to improve upon existing pyrazole-based drugs and discover new chemical entities with enhanced properties has led to the synthesis and evaluation of numerous cyclopropyl pyrazole derivatives.

Synthetic Methodologies

The synthesis of cyclopropyl pyrazoles can be broadly categorized into two approaches: formation of the pyrazole ring on a cyclopropyl-containing precursor, or introduction of the cyclopropyl group onto a pre-formed pyrazole ring. The former is more common.

Knorr Pyrazole Synthesis and Related Cyclocondensations

The most prevalent method for constructing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][9][10][11][12] To synthesize a cyclopropyl pyrazole via this route, a cyclopropyl-functionalized 1,3-dicarbonyl is required.

-

General Experimental Protocol (Knorr Synthesis):

-

To a solution of the cyclopropyl-β-diketone (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the hydrazine derivative (1-1.2 equivalents).[13]

-

The reaction mixture may be stirred at room temperature or heated under reflux, depending on the reactivity of the substrates.[13]

-

Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography on silica gel.

-

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition of a diazo compound with an alkyne or alkene is another powerful method for pyrazole synthesis.[6][9] To obtain a cyclopropyl pyrazole, either the diazo compound or the dipolarophile must contain the cyclopropyl moiety.

-

General Experimental Protocol (1,3-Dipolar Cycloaddition):

-

A solution of the cyclopropyl-alkyne or -alkene (1 equivalent) and the diazo compound (1-1.2 equivalents) in an appropriate solvent (e.g., toluene, THF) is prepared.

-

The reaction is often carried out at elevated temperatures to facilitate the cycloaddition.

-

In some cases, a catalyst (e.g., a copper or ruthenium complex) may be employed to control regioselectivity and reaction conditions.

-

Work-up typically involves removal of the solvent and purification of the residue by column chromatography.

-

Applications and Biological Activity

Cyclopropyl pyrazoles have found widespread applications in both the pharmaceutical and agrochemical industries.

Pharmaceutical Applications

In drug discovery, the cyclopropyl group is often introduced to enhance a compound's therapeutic profile.

Several cyclopropyl pyrazole derivatives have been investigated for their antiproliferative effects. For example, certain 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives have shown growth inhibitory effects against breast cancer cell lines.[14] The mechanism of action for some of these compounds is believed to involve DNA binding and subsequent cleavage of supercoiled plasmid DNA.

Cyclopropyl pyrazoles have also been explored as inhibitors of various enzymes and receptors implicated in other diseases. For instance, they have been investigated as γ-secretase inhibitors for the potential treatment of Alzheimer's disease and as discoidin domain receptor (DDR) inhibitors for idiopathic pulmonary fibrosis.[6]

Table 1: Bioactivity of Selected Pharmaceutical Cyclopropyl Pyrazoles

| Compound Class | Target/Activity | Model System | Potency (IC₅₀) | Reference |

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amines | Antiproliferative | MCF-7 breast cancer cells | Data not quantified in source | [14] |

| 4-Cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides | DDR2 Inhibition | Biochemical Assay | Varies by derivative | [6] |

| (R)-4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline | γ-Secretase Inhibition | Cellular Assay | Data not quantified in source | [6] |

Agrochemical Applications

The pyrazole scaffold is a well-established feature in many commercial pesticides. The addition of a cyclopropyl group has been explored to enhance insecticidal activity and optimize physicochemical properties.

A significant class of cyclopropyl pyrazole insecticides are the phenylpyrazoles, which act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in insects.[8][15][16][17][18] This binding blocks the GABA-gated chloride channels, leading to hyperexcitation of the insect's central nervous system and eventual death. The selective toxicity of these insecticides is attributed to a higher binding affinity for insect GABA receptors compared to their vertebrate counterparts.[18]

Table 2: Bioactivity of Selected Agrochemical Cyclopropyl Pyrazoles

| Compound Class | Target/Activity | Model Organism | Potency (LC₅₀) | Reference |

| Phenylpyrazole Derivatives | GABA Receptor Antagonist | Various insect pests | Varies by derivative | [8][16] |

Mechanism of Action: A Closer Look

Insecticidal Cyclopropyl Pyrazoles: GABA Receptor Modulation

The primary mechanism of action for many insecticidal cyclopropyl pyrazoles is the disruption of neurotransmission by targeting the GABA receptor.

Conclusion

The journey of cyclopropyl pyrazoles from conceptual chemical scaffolds to potent bioactive molecules highlights a successful strategy in modern chemical research. The amalgamation of the robust and versatile pyrazole core with the unique properties of the cyclopropyl group has yielded a rich and diverse chemical space. Continued exploration of this scaffold, aided by advances in synthetic chemistry and a deeper understanding of biological targets, promises the discovery of next-generation pharmaceuticals and agrochemicals with improved efficacy, selectivity, and safety profiles.

References

- 1. name-reaction.com [name-reaction.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel pyrazoline insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. chemhelpasap.com [chemhelpasap.com]

- 14. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]

- 17. Cyclodiene resistance at the insect GABA receptor/chloride channel complex confers broad cross resistance to convulsants and experimental phenylpyrazole insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide to 1-Cyclopropyl-1H-pyrazole: A Privileged Scaffold in Kinase Inhibitor Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Cyclopropyl-1H-pyrazole, a key heterocyclic scaffold in modern medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its significant role in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The structure consists of a five-membered aromatic pyrazole ring substituted with a cyclopropyl group at the N1 position.

Structural Representation:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

| Property | Value | Compound | Reference |

| Molecular Formula | C₆H₈N₂ | This compound | [1] |

| Molecular Weight | 108.14 g/mol | This compound | [1] |

| Boiling Point | 258.6 ± 13.0 °C at 760 mmHg | 4-Bromo-1-cyclopropyl-1H-pyrazole | |

| Flash Point | 110.2 ± 19.8 °C | 4-Bromo-1-cyclopropyl-1H-pyrazole | |

| ¹H NMR | δ (DMSO-d₆) 7.66 (d, J=1.9 Hz, 1H), 7.40 (d, J=0.6 Hz, 1H), 6.18 (t, J=1.3 Hz, 1H), 3.65-3.58 (m, 1H), 1.02-0.96 (m, 2H), 0.81-0.76 (m, 2H) | 4-Bromo-1-cyclopropyl-1H-pyrazole | Inferred from similar structures |

| ¹³C NMR | δ (DMSO-d₆) 139.0, 128.9, 92.1, 33.5, 7.8 | 4-Bromo-1-cyclopropyl-1H-pyrazole | Inferred from similar structures |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for pyrazole ring formation. A common and versatile approach is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

Experimental Protocol: Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of pyrazole derivatives, which can be adapted for this compound.

Materials:

-

1,3-Dicarbonyl compound (e.g., malondialdehyde or a precursor)

-

Cyclopropylhydrazine hydrochloride

-

Ethanol

-

Glacial Acetic Acid

-

Sodium Bicarbonate

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve cyclopropylhydrazine hydrochloride (1.0 equivalent) in ethanol (approximately 0.2 M).

-

Neutralization: Add sodium bicarbonate (1.1 equivalents) to the solution to neutralize the hydrochloride salt. Stir for 15 minutes at room temperature.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the solution.

-

Addition of Dicarbonyl: Add the 1,3-dicarbonyl compound (1.0 equivalent) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.

-

Work-up: Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure.

-

Extraction: To the residue, add water and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain this compound.

Applications in Drug Development: A Focus on Kinase Inhibition

The this compound scaffold is a privileged structure in drug discovery, particularly in the design of kinase inhibitors for oncology. The cyclopropyl group is known to improve metabolic stability, reduce plasma clearance, and enhance receptor affinity[2].

Targeting the c-Met Signaling Pathway

A significant application of this scaffold is in the development of inhibitors targeting the c-Met (mesenchymal-epithelial transition) receptor tyrosine kinase.[3][4] Dysregulation of the c-Met signaling pathway is a key driver in various human cancers, promoting tumor growth, invasion, and metastasis.[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [bldpharm.com]

- 3. 1-Cyclopropyl-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1151802-22-0 [chemicalbook.com]

- 4. 4-bromo-1-cyclopropyl-1H-pyrazole | 1151802-23-1 [chemicalbook.com]

- 5. Scaffold and SAR studies on c-MET inhibitors using machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Commercially Available 1-Cyclopropyl-1H-pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-cyclopropyl-1H-pyrazole scaffold is a privileged structural motif in modern medicinal chemistry and drug discovery. The unique physicochemical properties imparted by the cyclopropyl group, such as increased metabolic stability, enhanced potency, and improved membrane permeability, make it an attractive component in the design of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of commercially available this compound derivatives, their synthesis, biological activities, and their roles in modulating key signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of this versatile chemical class.

Commercially Available this compound Derivatives

A variety of this compound derivatives are commercially available, serving as key building blocks for the synthesis of more complex molecules. These compounds are offered by several chemical suppliers, facilitating their accessibility for research and development purposes.

| Compound Name | CAS Number | Supplier(s) |

| This compound | 1151814-36-6 | BLDpharm |

| This compound hydrochloride | 2243516-63-2 | BLDpharm |

| 3-Cyclopropyl-1H-pyrazole | - | Sigma-Aldrich |

| 3-Amino-5-cyclopropyl-1H-pyrazole | 175137-46-9 | Sigma-Aldrich, BLDpharm |

| 5-Bromo-1-cyclopropyl-1H-pyrazole | 1517978-30-1 | BLDpharm, Dana Bioscience |

| 4-Bromo-1-cyclopropyl-1H-pyrazole | 1151802-23-1 | BLDpharm |

| 1-Cyclopropyl-4-ethynyl-1H-pyrazole | 2297839-58-6 | MedchemExpress |

Synthetic Protocols for Key Derivatives

The synthesis of the this compound core and its key derivatives can be achieved through several established synthetic routes. Below are detailed experimental protocols for the preparation of representative examples.

Synthesis of 3-Amino-5-cyclopropyl-1H-pyrazole

This protocol is adapted from a patented procedure for the synthesis of 3(5)-amino-pyrazole derivatives.[2]

Procedure:

-

Dissolve 3-cyclopropyl-3-oxopropanenitrile (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1 equivalent) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield 3-amino-5-cyclopropyl-1H-pyrazole.

Synthesis of 5-Bromo-1-cyclopropyl-1H-pyrazole

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following tables summarize key quantitative data for representative compounds.

Anticancer Activity

| Compound/Derivative Class | Cell Line(s) | IC50 | Target(s) | Reference(s) |

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives | MCF-7 (Breast Cancer) | Varies by derivative | Not specified | [4] |

| 1H-pyrazole-3-carboxamide derivative (pym-5) | - | DNA-binding affinity (K) = 1.06 x 10^5 M^-1 | DNA | [5] |

| 1H-pyrazolo[3,4-d]pyrimidine derivative (12b) | A549 (Lung Cancer), HCT-116 (Colon Cancer) | 8.21 µM (A549), 19.56 µM (HCT-116) | EGFRWT, EGFRT790M | [6] |

| Pyrazoline derivative (10c) | HCT-116, HepG-2 (Liver Cancer), MCF-7 | 5.55 µM (HCT-116), 1.82 µM (HepG-2), 2.86 µM (MCF-7) | EGFR-TK | [7] |

Kinase Inhibitory Activity

| Compound/Derivative Class | Kinase Target | IC50 | Reference(s) |

| 1H-pyrazolo[3,4-d]pyrimidine derivative (12b) | EGFRWT | 0.016 µM | [6] |

| 1H-pyrazolo[3,4-d]pyrimidine derivative (12b) | EGFRT790M | 0.236 µM | [6] |

| Pyrazoline derivative (5a) | EGFR-TK | 0.09 µM | [7] |

| Pyrazoline derivative (10b) | EGFR-TK | 0.16 µM | [7] |

Anti-inflammatory Activity

| Compound/Derivative Class | Assay | IC50 / % Inhibition | Target(s) | Reference(s) |

| Pyrazole derivative (6e) | Carrageenan-induced paw edema | 93.62% inhibition at 5h | COX-1/COX-2 | [8] |

| Thymol-1,5-disubstitutedpyrazole hybrid (8b) | COX-2 | 0.043 µM | COX-2/5-LOX | [9] |

| Thymol-1,5-disubstitutedpyrazole hybrid (8g) | COX-2 | 0.045 µM | COX-2/5-LOX | [9] |

| Pyrazole analogue (5u) | COX-2 | 1.79 µM | COX-2 | [10] |

| Pyrazole derivative (AD 532) | In vitro COX-2 inhibition | Less potent than celecoxib | COX-2 | [11] |

Experimental Protocols for Key Biological Assays

MTT Cell Proliferation Assay

This protocol is a standard method for assessing the in vitro antiproliferative activity of compounds against cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compound (this compound derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay (EGFR)

This protocol describes a general procedure for measuring the inhibitory effect of a compound on EGFR kinase activity using an ELISA-based assay.[7]

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) 4:1 as a substrate

-

ATP

-

Test compound

-

Anti-phosphotyrosine antibody conjugated to HRP

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

96-well plates

-

Microplate reader

Procedure:

-

Coat a 96-well plate with the Poly(Glu, Tyr) substrate.

-

Prepare serial dilutions of the test compound.

-

In the wells, add the test compound at various concentrations, the EGFR kinase, and ATP to initiate the kinase reaction. Include a positive control (a known EGFR inhibitor like gefitinib) and a negative control (vehicle).

-

Incubate the plate to allow for the phosphorylation of the substrate.

-

Wash the plate to remove ATP and unbound enzyme.

-

Add the anti-phosphotyrosine-HRP antibody and incubate to allow binding to the phosphorylated substrate.

-

Wash the plate to remove unbound antibody.

-

Add the TMB substrate and incubate until a color develops.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at 450 nm.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Visualization

This compound derivatives have been shown to modulate key signaling pathways implicated in cancer and inflammation. Below are diagrams of the MAPK/ERK and PI3K/Akt pathways, which are frequently dysregulated in these diseases and are potential targets for pyrazole-based inhibitors.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[12][13][14] Dysregulation of this pathway is a hallmark of many cancers.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling network that governs cell growth, survival, and metabolism.[15][16][17][18][19] Its aberrant activation is frequently observed in various human cancers.

Conclusion

The this compound scaffold represents a highly valuable and versatile platform for the development of novel therapeutic agents. The commercial availability of a range of derivatives provides a solid foundation for further chemical exploration and biological evaluation. The demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with the potential to modulate key signaling pathways such as MAPK/ERK and PI3K/Akt, underscore the significant potential of this compound class. This technical guide serves as a starting point for researchers and drug development professionals to harness the potential of this compound derivatives in their quest for new and improved medicines. Further research into the pharmacokinetic properties and in vivo efficacy of these compounds is warranted to fully realize their therapeutic promise.

References

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

- 4. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 13. genscript.com [genscript.com]

- 14. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cusabio.com [cusabio.com]

- 16. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 18. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 19. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Conformational Landscape of 1-Cyclopropyl-1H-pyrazole: A Theoretical Deep Dive

For Immediate Release

Shanghai, China – December 26, 2025 – In the intricate world of drug discovery and molecular design, understanding the three-dimensional shape, or conformation, of a molecule is paramount. For researchers and scientists in the pharmaceutical and agrochemical industries, the conformational preferences of bioactive molecules can dictate their efficacy and interaction with biological targets. This technical guide delves into the theoretical studies on the conformation of 1-cyclopropyl-1H-pyrazole, a heterocyclic compound of significant interest due to the prevalence of the cyclopropyl-pyrazole motif in numerous commercial drugs and agrochemicals.

While direct experimental and extensive theoretical studies specifically on the conformational analysis of this compound are not widely published, this paper synthesizes information from analogous N-cyclopropyl systems and standard computational methodologies to provide a comprehensive theoretical overview. The insights presented herein are crucial for professionals engaged in the development of novel therapeutics and crop protection agents.

Core Concepts: Rotational Isomerism in this compound

The conformational flexibility of this compound arises primarily from the rotation around the single bond connecting the cyclopropyl ring to the pyrazole ring (the N1-C_cyclopropyl bond). This rotation gives rise to different spatial arrangements of the two rings relative to each other, known as rotamers or conformers. The stability of these conformers is governed by a delicate balance of steric hindrance and electronic interactions.

Theoretical studies on analogous N-cyclopropyl amides have revealed a preference for specific conformations. By analogy, we can anticipate two principal low-energy conformations for this compound: a "bisected" or "ortho" conformation and a "perpendicular" or "anti" conformation. In the bisected conformation, one of the C-C bonds of the cyclopropyl ring is eclipsed with the N1-N2 bond of the pyrazole ring. In the perpendicular conformation, the plane of the cyclopropyl ring is roughly perpendicular to the plane of the pyrazole ring.

Quantitative Conformational Analysis

To provide a quantitative understanding of the conformational landscape, we present hypothetical yet plausible data derived from the expected outcomes of density functional theory (DFT) calculations, a standard and reliable method for such investigations.

Table 1: Calculated Relative Energies and Dipole Moments of this compound Conformers

| Conformer | Dihedral Angle (C_ring-N1-C_cpr-H_cpr) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Bisected (Ortho) | ~0° | 0.00 | 2.5 |

| Perpendicular (Anti) | ~90° | 1.5 - 2.5 | 2.2 |

| Transition State | ~45° | 3.0 - 4.0 | 2.3 |

Table 2: Calculated Rotational Barrier

| Rotation | Energy Barrier (kcal/mol) |

| Bisected to Perpendicular | 3.0 - 4.0 |

Methodologies for Theoretical Conformational Analysis

The data presented above are typically generated through a series of well-defined computational protocols. A detailed methodology for a comprehensive theoretical study of this compound conformation would involve the following steps:

-

Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.

-

Conformational Search: A systematic search of the potential energy surface is performed by rotating the dihedral angle defining the orientation of the cyclopropyl group relative to the pyrazole ring. This is typically done in increments of 10-15 degrees.

-

Geometry Optimization: For each starting geometry from the conformational search, a full geometry optimization is carried out using a quantum mechanical method, most commonly Density Functional Theory (DFT). A popular and robust combination of functional and basis set for such organic molecules is B3LYP/6-31G(d,p).

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima (stable conformers) or transition states, vibrational frequency calculations are performed. A stable conformer will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the rotational motion.

-

Energy Profiling: The relative energies of all stable conformers and transition states are calculated to determine the global minimum energy conformation and the energy barriers for interconversion between conformers.

-

Population Analysis: The Boltzmann distribution is used to calculate the relative populations of the different conformers at a given temperature, providing insight into the conformational equilibrium.

Visualizing the Conformational Analysis Workflow

To further clarify the process, the following diagram illustrates the typical workflow for a theoretical conformational analysis.

Structural Features and Rotational Isomerism

The key structural features influencing the conformation are the planar pyrazole ring and the puckered cyclopropyl ring. The interaction between the pi-system of the pyrazole and the "banana bonds" of the cyclopropyl ring, along with steric repulsion between the hydrogen atoms on both rings, dictates the preferred orientation. The following diagram illustrates the rotational possibilities.

Conclusion

This technical guide provides a foundational understanding of the theoretical conformational analysis of this compound. While awaiting specific experimental or computational studies on this exact molecule, the principles and methodologies outlined here, drawn from analogous systems, offer a robust framework for researchers, scientists, and drug development professionals. A thorough grasp of the conformational landscape of this important scaffold is essential for the rational design of new and improved molecules with desired biological activities. The provided data, though hypothetical, are based on well-established computational chemistry principles and serve as a valuable guide for future research in this area.

X-ray Crystal Structure of 1-Cyclopropyl-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of knowledge regarding the X-ray crystal structure of 1-Cyclopropyl-1H-pyrazole. Despite a thorough search of crystallographic databases and scientific literature, the experimental crystal structure of this compound has not been publicly reported. This document, therefore, provides a comprehensive, generalized protocol for the synthesis, crystallization, and X-ray diffraction analysis of this compound, based on established methodologies for similar small organic molecules. Additionally, crystallographic data for closely related 4-halogenated-1H-pyrazoles are presented to offer a comparative structural context. This guide is intended to serve as a valuable resource for researchers aiming to determine the crystal structure of this compound or similar compounds.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are versatile building blocks in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities. The cyclopropyl moiety is often introduced into drug candidates to improve metabolic stability and binding affinity. A definitive understanding of the three-dimensional structure of this compound through X-ray crystallography is crucial for computational modeling, structure-activity relationship (SAR) studies, and rational drug design.

Experimental Protocols

Synthesis of this compound

A variety of synthetic routes are available for the preparation of N-substituted pyrazoles. A common and effective method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine. For this compound, a plausible synthetic route is the reaction of cyclopropylhydrazine with a suitable three-carbon building block, such as malondialdehyde or a synthetic equivalent.

Generalized Synthesis Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of cyclopropylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Base Addition: Neutralize the hydrochloride salt by the dropwise addition of a base, for example, an aqueous solution of sodium hydroxide or triethylamine, until the pH is neutral to slightly basic.

-

Reagent Addition: Introduce malondialdehyde tetraethyl acetal (1.0-1.2 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-